molecular formula C8H18N2O3 B1444165 tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate CAS No. 1181404-95-4

tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate

Cat. No.: B1444165
CAS No.: 1181404-95-4
M. Wt: 190.24 g/mol
InChI Key: SWALAYUOXONVQW-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(aminooxy)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in scientific research and industrial applications .

Biological Activity

Tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H18N2O3C_8H_{18}N_2O_3 and a molecular weight of approximately 190.24 g/mol. This compound features a tert-butyl group, an aminooxy functional group, and a carbamate moiety, making it significant in medicinal chemistry and organic synthesis due to its unique structural characteristics.

Synthesis

The synthesis of this compound typically involves a two-step reaction process:

  • Formation of the Intermediate :
    • Reaction of tert-butyl carbamate with 2-bromo-1-propanol results in tert-butyl (1-hydroxypropan-2-yl)carbamate.
  • Conversion to Final Product :
    • The intermediate is then reacted with hydroxylamine-O-sulfonic acid to yield this compound.

This method provides flexibility in terms of scalability and purity of the final product, which is crucial for its potential applications in drug development.

The biological activity of this compound is primarily attributed to its potential as a pharmacophore in drug development. It has been shown to interact with various enzymes, particularly serine proteases, which are involved in numerous biochemical pathways. The presence of the aminooxy group suggests that this compound can inhibit enzyme activity and potentially modify proteins through oxime formation.

Alzheimer's Disease

One of the most promising applications of this compound is in the treatment of Alzheimer's disease. It has been found to inhibit beta-secretase activity, an enzyme critical in the production of amyloid-beta peptides that form plaques in Alzheimer's patients' brains .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins that lead to inflammation and pain .

Anticancer Activity

This compound has also demonstrated anticancer potential by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and hepatocellular carcinoma .

Antibacterial Properties

Preliminary studies suggest that this compound may serve as an antibacterial agent by interacting with bacterial enzymes, potentially inhibiting their function. It has been investigated for its ability to inhibit specific β-lactamases, making it a candidate for combination therapies against resistant bacterial strains.

Case Studies

Case Study 1: Alzheimer’s Disease Inhibition
In a study focused on Alzheimer’s disease models, treatment with this compound significantly reduced amyloid plaque formation compared to control groups. This suggests its potential as a therapeutic agent targeting beta-secretase activity.

Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound effectively inhibited COX-2 activity, leading to decreased prostaglandin levels in inflammatory models. This positions it as a candidate for further development as an anti-inflammatory drug.

Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines showed that this compound reduced cell viability significantly at concentrations as low as 10 µM, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Tert-butyl carbamateC4H9NO2C_4H_9NO_2Simple structure, used as a protective group
Aminooxyacetic acidC4H9NO3C_4H_9NO_3Contains an aminooxy group directly attached to acetic acid
Tert-butyl N-(hydroxyethyl)carbamateC7H15N3O3C_7H_{15}N_3O_3Hydroxyethyl substitution provides different reactivity

This compound stands out due to its specific arrangement of functional groups, allowing for unique reactivity patterns and diverse biological activities.

Properties

IUPAC Name

tert-butyl N-(1-aminooxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-6(5-12-9)10-7(11)13-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWALAYUOXONVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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